

# The Chemical Architecture of ALEPH-4: A Technical Guide

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## Compound of Interest

Compound Name: ALEPH-4

Cat. No.: B595406

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## Introduction

**ALEPH-4**, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic compound belonging to the phenethylamine and amphetamine chemical classes. First synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)," **ALEPH-4** is a structural analog of other psychoactive compounds in the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the phenyl ring.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of **ALEPH-4**, intended for a scientific audience engaged in neuropharmacology, medicinal chemistry, and drug development.

## Chemical Structure and Properties

**ALEPH-4** is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine.<sup>[1]</sup> Its structure features a dimethoxyphenethylamine backbone with an isopropylthio group at the fourth position of the aromatic ring and a methyl group at the alpha position of the ethylamine side chain.

Table 1: Chemical and Physical Properties of **ALEPH-4**<sup>[1]</sup>

Property	Value
IUPAC Name	1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine
Synonyms	2,5-Dimethoxy-4-isopropylthioamphetamine, 4-iPrS-DMA
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO <sub>2</sub> S
Molecular Weight	269.40 g/mol
CAS Number	123643-26-5
Appearance	White crystalline solid (as hydrochloride salt)
Melting Point (HCl salt)	146-147 °C (with prior sintering at 144 °C)
SMILES	<chem>CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC</chem>

## Experimental Protocols

### Synthesis of ALEPH-4

The synthesis of **ALEPH-4**, as described by Alexander Shulgin, is a multi-step process starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the formation of a nitropropene intermediate followed by its reduction to the final amine.

#### Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene

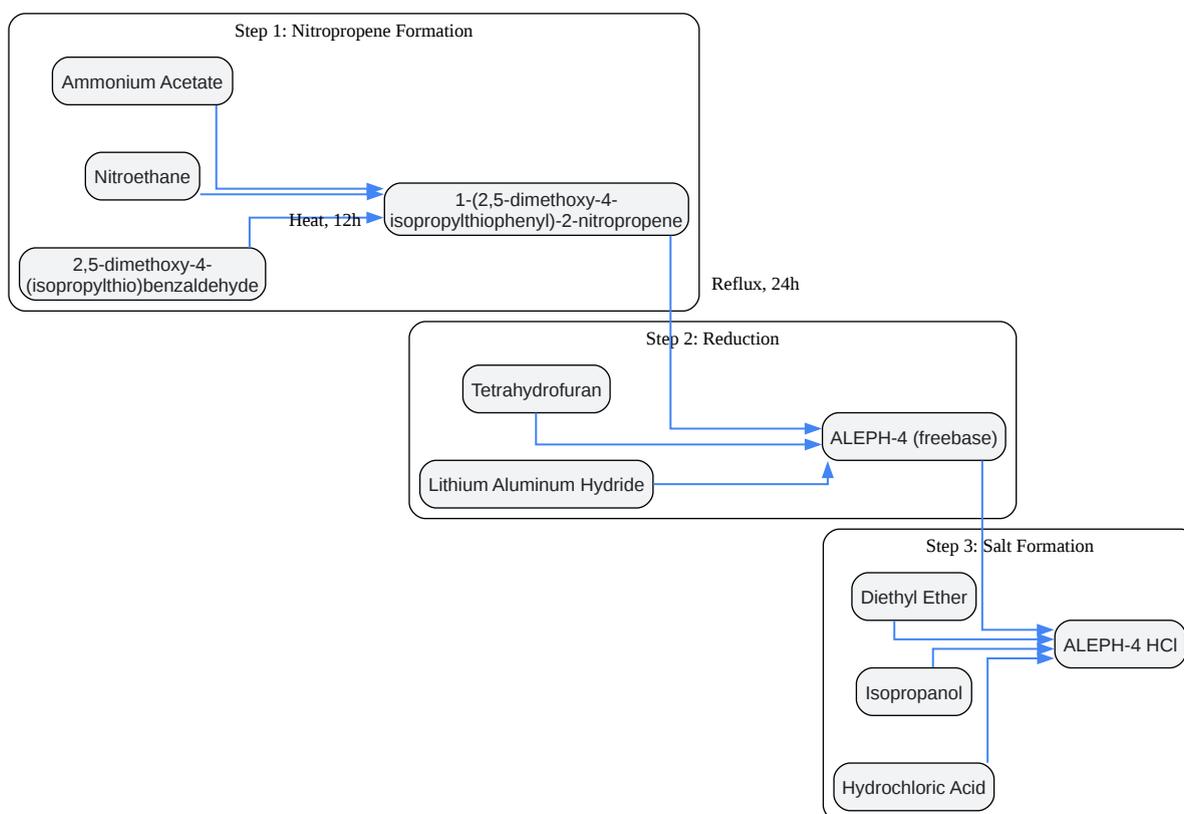
A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is treated with 0.4 g of anhydrous ammonium acetate. The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of methanol and then diluted with 15 mL of boiling 95% ethanol. Upon cooling, orange crystals of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration. Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.

#### Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to **ALEPH-4**

A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm, anhydrous tetrahydrofuran (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow, cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide solution, and finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter cake is washed with additional THF. The combined filtrate and washings are evaporated under vacuum to yield a pale, oily residue.

### Step 3: Formation and Purification of **ALEPH-4** Hydrochloride

The oily residue from the previous step is dissolved in 6 mL of isopropanol and neutralized with concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200 mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine hydrochloride (**ALEPH-4** HCl) slowly precipitates. The product is collected by filtration, washed with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.



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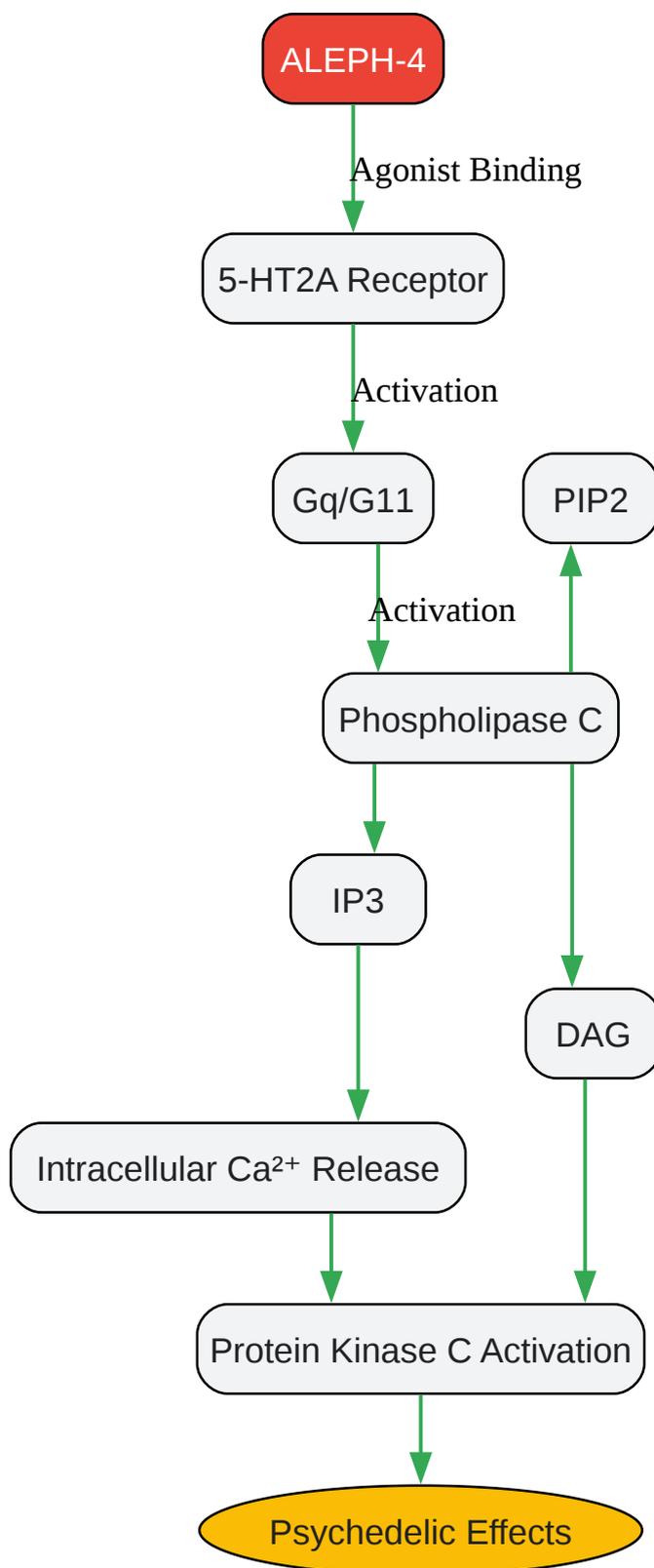
Figure 1: Synthesis workflow for **ALEPH-4** hydrochloride.

## Pharmacological Profile

### Mechanism of Action

While specific receptor binding and functional assay data for **ALEPH-4** are not readily available in the scientific literature, its structural similarity to other psychedelic phenethylamines, such as the DOx series and other ALEPH compounds, strongly suggests that its primary mechanism of action is as an agonist at the serotonin 5-HT<sub>2A</sub> receptor.<sup>[2][3][4][5]</sup> Activation of this G-protein coupled receptor is a hallmark of classic psychedelics and is responsible for their hallucinogenic effects.

The 5-HT<sub>2A</sub> receptor is coupled to the Gq/G<sub>11</sub> signaling pathway. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/G<sub>11</sub>, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-HT<sub>2A</sub> agonists.



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Figure 2: Postulated 5-HT<sub>2A</sub> receptor signaling pathway for **ALEPH-4**.

## Human Dosage and Duration

According to Alexander Shulgin's qualitative human bioassays, the oral dosage of **ALEPH-4** ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours. Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]

Table 2: Dosage and Duration of Effects for ALEPH Compounds[2][4][5]

Compound	Dosage (oral)	Duration
ALEPH-1 (DOT)	5 - 10 mg	6 - 8 hours
ALEPH-2	4 - 8 mg	8 - 16 hours
ALEPH-4	7 - 12 mg	12 - 20 hours
ALEPH-7	4 - 7 mg	15 - 30 hours

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **ALEPH-4** are not widely available in the peer-reviewed literature. However, based on its chemical structure, the expected spectral characteristics can be predicted.

### Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- <sup>1</sup>H NMR:** The proton NMR spectrum of **ALEPH-4** is expected to show distinct signals for the aromatic protons, the methoxy groups, the isopropyl group (a septet for the CH and a doublet for the two CH<sub>3</sub> groups), the alpha-methyl group (a doublet), and the protons of the ethylamine side chain. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the various substituents on the phenyl ring.
- <sup>13</sup>C NMR:** The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield region.

## Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of **ALEPH-4** would likely show a molecular ion peak ( $M^+$ ) at  $m/z$  269. The fragmentation pattern would be expected to involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic fragmentations would include loss of the isopropyl group and cleavages within the thioether linkage.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **ALEPH-4** would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around  $3300-3400\text{ cm}^{-1}$ ), C-H stretching of the aromatic and aliphatic groups (around  $2850-3100\text{ cm}^{-1}$ ), C=C stretching of the aromatic ring (around  $1450-1600\text{ cm}^{-1}$ ), and C-O stretching of the methoxy groups (around  $1000-1300\text{ cm}^{-1}$ ).

## Conclusion

**ALEPH-4** is a structurally intriguing psychedelic compound with a limited history of scientific investigation. Its synthesis has been well-documented, providing a clear path for its preparation for research purposes. While its precise pharmacological profile remains to be fully elucidated through modern receptor binding and functional assays, its structural relationship to other potent 5-HT<sub>2A</sub> agonists provides a strong basis for its presumed mechanism of action. Further research into **ALEPH-4** and its analogs could provide valuable insights into the structure-activity relationships of psychedelic phenethylamines and contribute to the broader understanding of serotonergic neurotransmission and its modulation. The lack of comprehensive spectroscopic and pharmacological data highlights an opportunity for further scientific inquiry into this unique molecule.

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